molecular formula C16H20ClNO4S B2549670 ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate CAS No. 1252569-84-8

ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate

Cat. No.: B2549670
CAS No.: 1252569-84-8
M. Wt: 357.85
InChI Key: WDYGTXIDGJFOCK-UHFFFAOYSA-N
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Description

Ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate is a piperidine-based sulfonyl compound featuring a conjugated (E)-ethenyl group linked to a 4-chlorophenyl substituent. Its synthesis involves the reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate in an aqueous medium under alkaline conditions (pH 9–10), monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (70:30) solvent system. The product is isolated via solvent extraction and evaporation, yielding a pure compound .

Properties

IUPAC Name

ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4S/c1-2-22-16(19)14-4-3-10-18(12-14)23(20,21)11-9-13-5-7-15(17)8-6-13/h5-9,11,14H,2-4,10,12H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYGTXIDGJFOCK-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate, also known as DB08746, is a synthetic compound that belongs to the class of organic compounds known as styrenes. This compound has been of interest due to its potential biological activities, particularly in relation to inflammation and cellular signaling pathways.

Chemical Structure

The chemical formula for this compound is C23H29ClN4O2SC_{23}H_{29}ClN_{4}O_{2}S. Its structure includes a sulfonyl group attached to a piperidine ring, which is further substituted with a 4-chlorophenyl ethenyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of inflammatory responses. Below are key findings regarding its biological activity:

Inflammatory Response Modulation

  • Cytokine Production : this compound triggers the production of pro-inflammatory cytokines such as:
    • MCP-1/CCL2
    • IL-6
    • TNF-alpha
    • IL-1beta
    • IL-8/CXCL8
    • IL-18
    These cytokines play crucial roles in the inflammatory process and are often involved in various pathological conditions including cardiovascular diseases and chronic inflammation .
  • Adhesion Molecule Expression : The compound has been shown to induce the expression of adhesion molecules like ICAM1, VCAM1, and SELE in endothelial cells. This suggests a role in enhancing leukocyte adhesion and migration during inflammation .
  • Signaling Pathways : Activation of the transcription factor NF-kappa-B and increased expression of phosphorylated ERK1/2 have been observed in dermal microvascular endothelial cells treated with this compound. These pathways are critical for the regulation of inflammatory responses and cell survival .

Toxicological Profile

The compound's safety profile includes:

  • Acute Toxicity : The LD50 value in rats has been reported as 2.5296 mol/kg, indicating moderate acute toxicity .
  • hERG Inhibition : It acts as a strong inhibitor of the hERG potassium channel, which is significant for cardiac safety assessments .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study ReferenceFindings
PubMed:24041930Demonstrated pro-inflammatory cytokine production and adhesion molecule expression in endothelial cells.
PubMed:35738824Confirmed activation of NF-kappa-B and ERK signaling pathways in response to treatment.
PubMed:9780208Explored the implications of cytokine modulation on cardiovascular health.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Synthesis Method
Ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate Piperidine Ethenyl sulfonyl, 4-chlorophenyl, ester Sulfonylation in aqueous medium
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1, 1-2) Naphthyridine (fused bicyclic) Oxo, ester, secondary amine Hydrogenation with Raney nickel
3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenyl)-1H-pyrazole Pyrazole Chlorophenyl, ethenyl sulfanyl, methylphenyl Crystallization (solvent not specified)
Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate Pyrrolidine-Piperidine hybrid Sulfonamide, ester, methylphenyl Not detailed

Key Observations:

  • Core Structure Diversity : The target compound’s piperidine ring contrasts with the fused naphthyridine () and pyrazole () cores in analogs. Piperidine derivatives often exhibit enhanced conformational flexibility compared to rigid bicyclic or aromatic systems.
  • Functional Groups : The ethenyl sulfonyl group in the target compound is unique among the compared structures. Analogs like the pyrazole derivative () feature sulfanyl groups, which are less electron-withdrawing than sulfonyl moieties.
Physicochemical and Spectral Properties

Table 3: Comparative Spectral and Physical Data

Compound ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) Notable Features
Target compound Not reported Not reported Ester carbonyl (~173 ppm expected)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-2) δ 4.24 (bm, 2H), 3.06 (dddd), 1.24 (t) δ 172.2 (ester), 155.4 (carbamate) Broad singlet at δ 6.20 (NH)
Pyrazole derivative () Not reported Not reported Planar pyrazole ring (deviation <0.002 Å)

Key Observations:

  • NMR Trends : The naphthyridine derivative () exhibits characteristic ester (δ ~172 ppm) and carbamate (δ ~155 ppm) signals, while the target compound’s ester group would likely resonate similarly.
  • Crystallography : The pyrazole derivative () demonstrates a planar core stabilized by weak interactions, a feature absent in flexible piperidine systems.

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